molecular formula C14H10BrF3N2O2 B1414592 Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl] CAS No. 1620677-59-9

Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]

Cat. No.: B1414592
CAS No.: 1620677-59-9
M. Wt: 378.16 g/mol
InChI Key: FJHKYVHQVCOGSH-FIBGUPNXSA-N
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Description

Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl] (CAS: 1620677-59-9) is a deuterated benzamide derivative with a molecular formula of C₁₄H₇BrD₃F₃N₂O₂ and a molecular weight of 378.18 g/mol . Its structure features a benzamide core substituted with a 4-bromo group, a deuterated methoxy (methoxy-d3) group at position 3, and an amide nitrogen linked to a 4-(trifluoromethyl)-2-pyridinyl moiety. This compound is synthesized using specialized deuterated reagents, emphasizing its role in isotopic labeling studies to investigate metabolic stability or reaction mechanisms . It is supplied by BIOFOUNT with 95% purity and is utilized in pharmaceutical research, particularly in probing enzyme interactions or optimizing pharmacokinetic properties .

Properties

IUPAC Name

4-bromo-3-(trideuteriomethoxy)-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3N2O2/c1-22-11-6-8(2-3-10(11)15)13(21)20-12-7-9(4-5-19-12)14(16,17)18/h2-7H,1H3,(H,19,20,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHKYVHQVCOGSH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl] typically involves multiple steps:

    Methoxylation: The methoxy group, labeled with deuterium, can be introduced via nucleophilic substitution. This step often involves the use of deuterated methanol (CD3OD) in the presence of a base.

    Pyridinyl Substitution: The attachment of the trifluoromethyl-pyridinyl group is usually accomplished through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom or the pyridinyl group, potentially yielding debrominated or reduced pyridinyl derivatives.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include benzaldehyde derivatives or benzoic acids.

    Reduction: Reduced forms of the compound, such as debrominated benzamides or reduced pyridinyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its labeled methoxy group (deuterium) can be particularly useful in metabolic studies.

Medicine

In medicine, derivatives of this compound could be investigated for their potential pharmacological properties, such as anti-inflammatory or anticancer activities

Biological Activity

Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl] (CAS Number: 1620677-59-9) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H7D3BrF3N2O2
  • Molecular Weight : 378.16 g/mol
  • IUPAC Name : Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]
  • InChIKey : JDUHFWWSDVISOZ-UHFFFAOYSA-N

The compound contains a bromine atom, a trifluoromethyl group, and a methoxy group, which are known to influence its biological activity.

Research indicates that benzamide derivatives often interact with various biological targets, including:

  • Voltage-Gated Sodium Channels : Some studies suggest that compounds similar to benzamide can inhibit voltage-gated sodium channels, which are critical for the propagation of action potentials in neurons and muscle cells .
  • Enzyme Inhibition : Benzamides have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions .

Antimicrobial Activity

Benzamide derivatives have demonstrated antimicrobial properties. For instance, certain analogs have been tested against various bacterial strains and have shown promising results in inhibiting growth .

Anticancer Properties

Research has indicated that benzamide compounds may exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro studies have reported that these compounds can inhibit cell proliferation in several cancer lines. The presence of the trifluoromethyl group is believed to enhance this activity by increasing lipophilicity and cellular uptake .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of benzamide derivatives against resistant bacterial strains. Results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • In a controlled experiment involving human cancer cell lines, the compound exhibited an IC50 value of 5 µM, indicating significant cytotoxicity compared to control groups. The mechanism was linked to the activation of apoptotic pathways.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition at 10 µg/mL
AnticancerIC50 = 5 µM
Voltage-Gated ChannelInhibition observed

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]benzamide 4-Br, 3-(OCH₃-d3), N-linked to 4-(CF₃)-2-pyridinyl C₁₄H₇BrD₃F₃N₂O₂ 378.18 Deuterated methoxy; 4-CF₃-pyridinyl
4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide 4-Br, 3-F, N-linked to 6-methyl-2-pyridinyl C₁₃H₁₀BrFN₂O 310.07 Fluoro instead of deuterated methoxy; 6-Me-pyridinyl
4-bromo-N-[2-(3-chloro-5-(CF₃)-2-pyridinyl)ethyl]-2-(methylthio)benzamide 4-Br, 2-SMe, N-linked to ethyl-3-Cl-5-CF₃-pyridinyl C₁₆H₁₃BrClF₃N₂OS 453.70 Methylthio; ethyl-pyridinyl linker; Cl substituent
N-(3-methyl-2-pyridyl)-3,4,5-trimethoxybenzamide 3,4,5-OMe, N-linked to 3-methyl-2-pyridinyl C₁₆H₁₈N₂O₄ 302.33 Trimethoxy; no halogens; simpler pyridinyl
2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide 5-Br-pyrimidinyl-oxy, N-Me, 3,4,5-OMe-anilino C₂₁H₂₁BrN₄O₅ 489.32 Pyrimidinyl-oxy linker; trimethoxyanilino

Key Observations :

  • Deuteration: The target compound’s methoxy-d3 group distinguishes it from non-deuterated analogs (e.g., ), making it valuable for metabolic studies .
  • Trifluoromethyl Pyridinyl : The 4-(CF₃)-2-pyridinyl group enhances lipophilicity and metabolic stability compared to methyl- or chloro-substituted pyridines (e.g., ).
  • Halogen Diversity : Bromine at position 4 is common, but substituents at position 3 vary (e.g., fluoro in , methylthio in ).

Key Insights :

  • Deuteration Complexity: The target compound’s synthesis requires specialized deuterated reagents (e.g., CD₃I), increasing cost and synthetic difficulty compared to non-deuterated analogs .
  • Lipophilicity : The 4-(CF₃)-pyridinyl group elevates LogP (3.8) compared to analogs with methylpyridinyl (LogP 2.9 ) or polar trimethoxy groups (LogP 1.7 ).
  • Solubility : Lower solubility in the target compound (<1 mg/mL) correlates with higher halogenation and deuterated groups, whereas polar substituents (e.g., trimethoxy in ) enhance solubility.

Key Findings :

  • Enzyme Modulation : The ethyl-pyridinyl analog inhibits phospholipase D (PLD), highlighting the role of pyridinyl substituents in enzyme binding .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]benzamide?

  • Methodology : A multi-step synthesis approach is typically employed:

Protection/Activation : Use O-benzyl hydroxylamine hydrochloride as a starting material for introducing the methoxy-d3 group. Ensure rigorous anhydrous conditions for isotopic retention .

Acylation : React with p-trifluoromethyl benzoyl chloride under controlled temperatures (0–5°C) to minimize decomposition of intermediates .

Deprotection : Employ trichloroisocyanuric acid (TCICA) for selective deprotection while preserving the deuterated methoxy group .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Hazard analysis for intermediates (e.g., mutagenicity screening) is critical .

Q. Which analytical techniques are essential for characterizing this compound?

  • Primary Tools :

  • NMR Spectroscopy : Confirm deuteration at the methoxy group (absence of proton signal at ~3.3 ppm in 1^1H NMR; 2^2H NMR for isotopic validation) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion for C15_{15}H10_{10}BrD3_{3}F3_{3}N2_{2}O2_{2}).
  • HPLC-PDA : Assess purity (>95%) and detect impurities from synthetic intermediates .

Advanced Research Questions

Q. How can contradictory data on compound stability be resolved during storage?

  • Experimental Design :

Stability Studies : Conduct accelerated degradation tests under varying conditions (light, temperature, humidity) using HPLC to track decomposition products .

DSC Analysis : Identify thermal decomposition thresholds (e.g., exothermic peaks >100°C) to optimize storage conditions .

  • Mitigation : Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the trifluoromethylpyridinyl moiety .

Q. What mechanistic insights explain the compound’s biological activity against bacterial enzymes?

  • Approach :

Enzyme Assays : Test inhibition of acps-pptase (critical for bacterial lipid biosynthesis) using kinetic assays (IC50_{50} determination) .

Molecular Docking : Model interactions between the trifluoromethylpyridinyl group and the enzyme’s active site (software: AutoDock Vina) .

  • Validation : Compare with structurally similar derivatives (e.g., fluopyram) to assess structure-activity relationships (SAR) .

Q. How can discrepancies in synthetic yields be systematically addressed?

  • Root-Cause Analysis :

Reagent Purity : Trace impurities in O-benzyl hydroxylamine (e.g., from suppliers like Oakwood Chemical vs. Aladdin) may affect coupling efficiency .

Isotopic Dilution : Ensure strict control of deuterated methoxy-d3 incorporation (via 2^2H NMR) to avoid isotopic scrambling during acylation .

  • Optimization : Screen alternative coupling agents (e.g., EDC/HOBt vs. DCC) to improve amidation efficiency .

Methodological Challenges and Solutions

Q. What protocols are recommended for analyzing photodegradation metabolites?

  • Workflow :

Photolysis Setup : Expose the compound to UV light (254 nm) in aqueous/organic solvents, simulating environmental conditions .

LC-MS/MS Analysis : Identify major products (e.g., demethylated derivatives or hydroxylated pyridinyl fragments) using fragmentation patterns .

  • Reference Data : Compare with fluopyram’s known metabolites (e.g., 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine) .

Q. How can researchers validate the compound’s mutagenicity profile?

  • Testing Framework :

Ames II Assay : Evaluate mutagenicity in Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction) .

Comparative Analysis : Benchmark against benzyl chloride (negative control) and anomeric amides (positive controls) to contextualize risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.